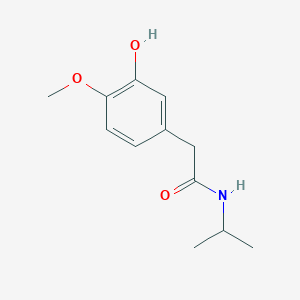
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide
描述
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a hydroxy group at the third position and a methoxy group at the fourth position on the phenyl ring, along with an isopropylacetamide moiety. It is of interest due to its potential biological activities and applications in various fields of scientific research.
属性
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)13-12(15)7-9-4-5-11(16-3)10(14)6-9/h4-6,8,14H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFVKVJMOZJPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC(=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde and isopropylamine.
Formation of Schiff Base: The aldehyde group of 3-hydroxy-4-methoxybenzaldehyde reacts with isopropylamine to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the amide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(3-oxo-4-methoxyphenyl)-N-isopropylacetamide.
Reduction: Formation of 2-(3-hydroxy-4-methoxyphenyl)-N-isopropylalcohol.
Substitution: Formation of 2-(3-hydroxy-4-substituted-phenyl)-N-isopropylacetamide.
科学研究应用
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: The compound may modulate the activity of cyclooxygenase enzymes and inhibit the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide
- 2-(3-Hydroxy-4-methoxyphenyl)-N-ethylacetamide
- 2-(3-Hydroxy-4-methoxyphenyl)-N-propylacetamide
Uniqueness
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


